molecular formula C13H12FNO B3171527 2-(2-Fluorophenoxy)-5-methylaniline CAS No. 946682-88-8

2-(2-Fluorophenoxy)-5-methylaniline

Cat. No.: B3171527
CAS No.: 946682-88-8
M. Wt: 217.24 g/mol
InChI Key: JSPLEJOLSIXIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenoxy)-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluorine atom on the phenoxy group and a methyl group on the aniline ring

Mechanism of Action

Target of Action

The primary target of 2-(2-Fluorophenoxy)-5-methylaniline, also known as Cyhalofop-butyl, is the enzyme acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the biosynthesis of fatty acids, which are essential components of cell membranes and energy storage molecules .

Mode of Action

Cyhalofop-butyl acts as an inhibitor of ACCase . By binding to this enzyme, it prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in the fatty acid synthesis pathway . This inhibition disrupts the normal growth and development of cells, particularly in rapidly growing tissues .

Biochemical Pathways

The primary biochemical pathway affected by Cyhalofop-butyl is the fatty acid synthesis pathway . By inhibiting ACCase, Cyhalofop-butyl disrupts the production of fatty acids, leading to a deficiency in essential cellular components and energy storage molecules . The downstream effects include impaired cell growth and division, leading to the death of the target organisms .

Pharmacokinetics

It is known to have a low aqueous solubility and is non-volatile .

Result of Action

The result of Cyhalofop-butyl’s action is the death of the target organisms, primarily grasses and weeds . By inhibiting a critical enzyme in the fatty acid synthesis pathway, Cyhalofop-butyl disrupts normal cellular functions, leading to impaired growth and eventual death .

Action Environment

The action of Cyhalofop-butyl can be influenced by various environmental factors. For instance, its efficacy and stability may be affected by soil composition, temperature, and moisture levels . Furthermore, its low aqueous solubility and non-volatility suggest that it may be less effective in environments with high water content . More research is needed to fully understand how these and other environmental factors influence the action of cyhalofop-butyl .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-5-methylaniline typically involves the reaction of 2-fluorophenol with 5-methylaniline. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the aniline derivative. The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-5-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(2-Fluorophenoxy)-5-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenoxy)-5-methylaniline is unique due to the combination of the fluorophenoxy and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-fluorophenoxy)-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-9-6-7-13(11(15)8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPLEJOLSIXIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279774
Record name 2-(2-Fluorophenoxy)-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946682-88-8
Record name 2-(2-Fluorophenoxy)-5-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946682-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluorophenoxy)-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenoxy)-5-methylaniline
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorophenoxy)-5-methylaniline
Reactant of Route 3
Reactant of Route 3
2-(2-Fluorophenoxy)-5-methylaniline
Reactant of Route 4
Reactant of Route 4
2-(2-Fluorophenoxy)-5-methylaniline
Reactant of Route 5
Reactant of Route 5
2-(2-Fluorophenoxy)-5-methylaniline
Reactant of Route 6
Reactant of Route 6
2-(2-Fluorophenoxy)-5-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.